[1-(Benzenesulfonyl)-1-bromoethyl]benzene
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Overview
Description
[1-(Benzenesulfonyl)-1-bromoethyl]benzene: is an organic compound characterized by the presence of a benzenesulfonyl group and a bromoethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-1-bromoethyl]benzene typically involves the bromination of an appropriate precursor. One common method is the free radical bromination of [1-(Benzenesulfonyl)ethyl]benzene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Benzenesulfonyl)-1-bromoethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding sulfone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Benzenesulfonyl)-1-bromoethyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)-1-bromoethyl]benzene largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The benzenesulfonyl group can stabilize the transition state through resonance, facilitating the reaction .
In oxidation reactions, the benzylic position is susceptible to attack by oxidizing agents, leading to the formation of sulfone derivatives. The presence of the benzenesulfonyl group can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
- [1-(Benzenesulfonyl)-1-chloroethyl]benzene
- [1-(Benzenesulfonyl)-1-iodoethyl]benzene
- [1-(Benzenesulfonyl)-1-fluoroethyl]benzene
Comparison:
- Reactivity: [1-(Benzenesulfonyl)-1-bromoethyl]benzene is generally more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the weaker C-Br bond .
- Stability: The compound is less stable than [1-(Benzenesulfonyl)-1-chloroethyl]benzene but more stable than [1-(Benzenesulfonyl)-1-iodoethyl]benzene, reflecting the bond strengths of the respective halogens .
- Applications: While all these compounds can be used in organic synthesis, this compound is often preferred due to its balanced reactivity and stability .
Properties
CAS No. |
94929-78-9 |
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Molecular Formula |
C14H13BrO2S |
Molecular Weight |
325.22 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-1-bromoethyl]benzene |
InChI |
InChI=1S/C14H13BrO2S/c1-14(15,12-8-4-2-5-9-12)18(16,17)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
PWFOLEPEMWZQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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